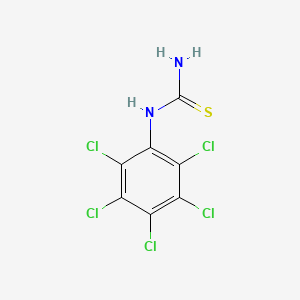
(2,3,4,5,6-Pentachlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-Pentachlorophenyl)thiourea is an organosulfur compound with significant applications in various fields It is structurally characterized by the presence of a thiourea group attached to a pentachlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl)thiourea typically involves the reaction of pentachlorophenyl isothiocyanate with ammonia or primary amines. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{NCS} + \text{NH}_3 \rightarrow \text{C}_6\text{Cl}_5\text{NHC(S)NH}_2 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5,6-Pentachlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Thiourea: A structurally similar compound with a wide range of applications in organic synthesis and industry.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl)thiourea is unique due to the presence of both the pentachlorophenyl and thiourea groups, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H3Cl5N2S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl)thiourea |
InChI |
InChI=1S/C7H3Cl5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) |
InChI-Schlüssel |
HHGMXOGMWVYWES-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















